molecular formula C7H9N3O4 B1455479 Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 923282-48-8

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B1455479
CAS No.: 923282-48-8
M. Wt: 199.16 g/mol
InChI Key: BGIFTQTZYMZQPN-UHFFFAOYSA-N
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Description

“Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 923282-48-8 . It is a solid substance and its molecular structure can be represented by the SMILES string [O-] [N+] (C1=C (C (OC)=O)N (CC)N=C1)=O .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI key BGIFTQTZYMZQPN-UHFFFAOYSA-N . The compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Structural Studies and Hydrogen Bonding

The study by Portilla et al. (2007) focuses on the crystal structures of related pyrazole derivatives, highlighting the role of hydrogen bonding in forming chains and sheets within these structures. This research provides insights into the molecular interactions and crystallization behaviors of pyrazole derivatives, which could be relevant to understanding the structural characteristics of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in various conditions. The molecules exhibit polarized structures with chains and sheets formed by hydrogen bonds, emphasizing the importance of these interactions in their crystalline assembly Portilla et al., 2007.

Spectral and Theoretical Analysis

Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, including spectral analysis and density functional theory (DFT) calculations. Their findings on the structural and electronic properties of these compounds can contribute to a broader understanding of the chemical behavior and potential applications of this compound in various scientific domains Viveka et al., 2016.

Corrosion Inhibition

Dohare et al. (2017) explored the corrosion inhibition properties of pyrazole derivatives on mild steel, an application of immense industrial significance. The study highlighted how modifications in the pyrazole structure, akin to those seen in this compound, can influence their efficacy as corrosion inhibitors. This research outlines a potential application of such compounds in protecting metals from corrosion, contributing to longer life spans and reduced maintenance costs in industrial settings Dohare et al., 2017.

Synthetic Applications and Crystallography

Another study by Viveka et al. (2016) on the synthesis, characterization, and crystallography of pyrazole derivatives provides a foundation for understanding the chemical synthesis and structural analysis of compounds like this compound. It includes detailed analyses using various spectroscopic techniques and X-ray diffraction, offering valuable insights into the molecular structure and potential applications in materials science Viveka et al., 2016.

Safety and Hazards

“Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the signal word “Warning” and the hazard statement H302 . Precautionary statements include P301 + P312 + P330 .

Properties

IUPAC Name

methyl 2-ethyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIFTQTZYMZQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716758
Record name Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923282-48-8
Record name Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-nitro-1H-pyrazole-3-carboxylate (5.0 g), EtI (2.8 mL) and K2CO3 (8.1 g) in acetone (50 mL) was stirred at 50° C. for 4 h. After stirring at room temperature overnight, the mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (AcOEt/hexane) to give the title compound (2.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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